![molecular formula C11H11BrN2O B14766894 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one](/img/structure/B14766894.png)
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one is a heterocyclic organic compound It is a derivative of pyridoindole, characterized by the presence of a bromine atom at the 7th position and a hexahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable pyridoindole precursor, followed by cyclization and reduction steps to achieve the desired hexahydro structure. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide, and the cyclization step may require acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to further reduce the hexahydro structure or to modify the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical applications.
Mechanism of Action
The mechanism of action of 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or interfere with DNA synthesis, leading to the inhibition of cell proliferation. Molecular docking studies have shown that the compound can bind to the active site of certain enzymes, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A structurally related compound with similar biological activity.
6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one: Another derivative with potential medicinal applications.
Uniqueness
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H11BrN2O/c12-6-1-2-7-8-3-4-13-11(15)10(8)14-9(7)5-6/h1-2,5,8,10,14H,3-4H2,(H,13,15) |
InChI Key |
WXQCGUZPMGKBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2C1C3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


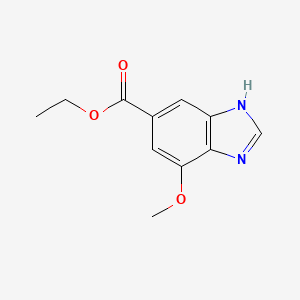
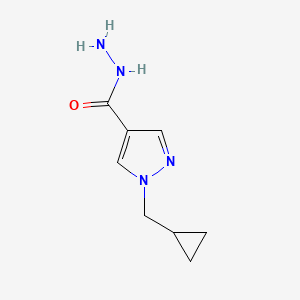
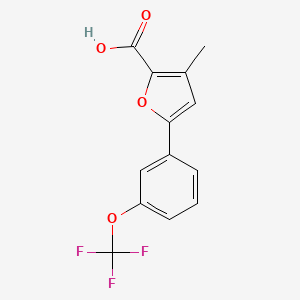
![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)

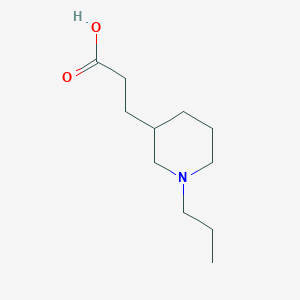
![Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14766860.png)
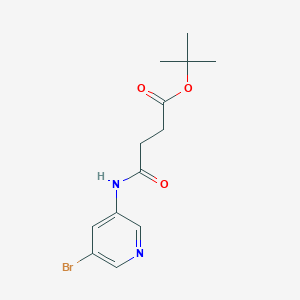
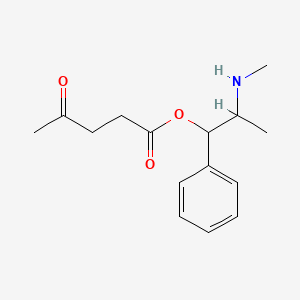
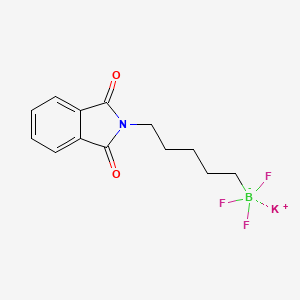
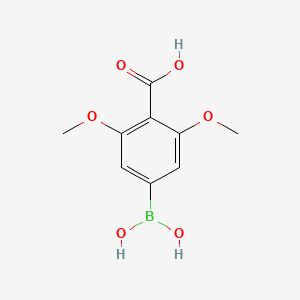
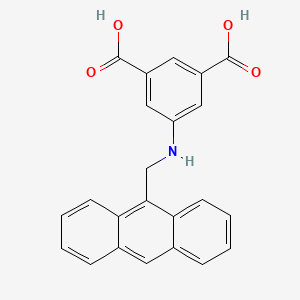
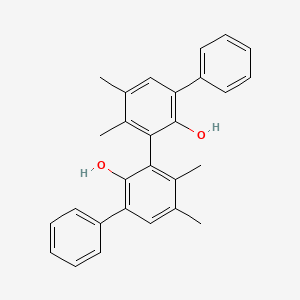
![[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;N,N-diethylethanamine](/img/structure/B14766891.png)
